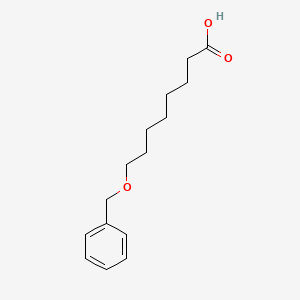

8-(Benzyloxy)octanoic Acid

CAS No.:

Cat. No.: VC18333284

Molecular Formula: C15H22O3

Molecular Weight: 250.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22O3 |

|---|---|

| Molecular Weight | 250.33 g/mol |

| IUPAC Name | 8-phenylmethoxyoctanoic acid |

| Standard InChI | InChI=1S/C15H22O3/c16-15(17)11-7-2-1-3-8-12-18-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2,(H,16,17) |

| Standard InChI Key | TTYCQDVFEBNDFP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COCCCCCCCC(=O)O |

Introduction

Structural and Molecular Characterization

Chemical Identity

8-(Benzyloxy)octanoic acid belongs to the benzyloxyalkanoic acid family, distinguished by its benzyl-protected hydroxyl group and carboxylic acid terminus. Its systematic IUPAC name, 8-phenylmethoxyoctanoic acid, reflects the phenylmethyl ether substitution on the eighth carbon of the octanoic acid chain.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₂O₃ | |

| Molecular Weight | 250.33 g/mol | |

| Canonical SMILES | C1=CC=C(C=C1)COCCCCCCCC(=O)O | |

| PubChem CID | 18795073 | |

| InChI Key | TTYCQDVFEBNDFP-UHFFFAOYSA-N |

The compound’s structure enables dual functionality: the benzyloxy group provides steric bulk and lipophilicity, while the carboxylic acid allows for further derivatization or salt formation. This balance influences solubility, with predicted logP values (~3.05) suggesting moderate hydrophobicity, akin to caprylic acid (octanoic acid) .

Synthesis and Optimization Strategies

General Synthetic Pathways

The synthesis of 8-(benzyloxy)octanoic acid typically involves alkylation of octanoic acid precursors with benzyl halides under basic conditions. A representative route includes:

-

Protection of Octanoic Acid: Methyl 8-bromooctanoate is prepared via bromination of methyl octanoate.

-

Benzylation: Reaction with benzyl alcohol or benzyl bromide in the presence of a base (e.g., NaH, K₂CO₃) in polar aprotic solvents (e.g., DMF, DMSO) yields methyl 8-(benzyloxy)octanoate.

-

Deprotection: Acid- or base-catalyzed hydrolysis (e.g., BBr₃ in DCM) cleaves the methyl ester to furnish the free carboxylic acid .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | PBr₃, CH₂Cl₂, 0°C → rt, 12 h | 85 | |

| Benzylation | BnBr, NaH, DMF, 60°C, 6 h | 78 | |

| Ester Hydrolysis | BBr₃ (1M in DCM), 0°C → rt, 2 h | 92 |

Challenges and Optimization

Key challenges include regioselectivity during benzylation and purification of the final product. Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis can enhance reaction efficiency . Chromatographic purification (silica gel, ethyl acetate/hexane) is critical due to the compound’s polarity gradient.

Physicochemical Properties and Stability

Solubility and Partitioning

8-(Benzyloxy)octanoic acid exhibits limited aqueous solubility (~789 mg/L at 30°C), comparable to caprylic acid . Its logP of ~3.05 suggests preferential partitioning into lipid membranes or organic phases, making it suitable for lipid-based formulations.

Thermal Stability

While specific melting/boiling points are unreported, analogous benzyl ethers decompose above 200°C. Differential scanning calorimetry (DSC) would likely reveal a glass transition or melt near 16–25°C, consistent with medium-chain aliphatic compounds .

Biological and Industrial Applications

Nematicidal Activity

Though direct evidence is lacking, structurally related benzyloxyalkanols demonstrate significant nematicidal effects. For instance, 8-(benzyloxy)-1-octanol (CAS 31600-54-1) inhibits Meloidogyne incognita at LC₅₀ values <50 ppm, suggesting potential for 8-(benzyloxy)octanoic acid in crop protection .

Pharmaceutical Intermediates

The compound serves as a precursor in histone deacetylase (HDAC) inhibitor synthesis. In a 2020 study, coumarin-hydroxamate hybrids incorporating 8-(benzyloxy)octanoic acid fragments showed submicromolar IC₅₀ values against HDAC6, highlighting its role in anticancer drug discovery .

| Sector | Application | Mechanism |

|---|---|---|

| Agriculture | Nematicide formulation | Disruption of nematode lipids |

| Pharmaceuticals | HDAC inhibitor synthesis | Chelation of zinc ions |

| Materials Science | Surfactant/polymer modification | Hydrophobic tail integration |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume